molecular formula C19H22O5 B12550397 1-Propanone, 3,3-dimethoxy-1-(2-methoxyphenyl)-2-(4-methoxyphenyl)- CAS No. 156869-47-5

1-Propanone, 3,3-dimethoxy-1-(2-methoxyphenyl)-2-(4-methoxyphenyl)-

Cat. No.: B12550397
CAS No.: 156869-47-5
M. Wt: 330.4 g/mol
InChI Key: MLAXTDFSIRAHCW-UHFFFAOYSA-N
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Description

1-Propanone, 3,3-dimethoxy-1-(2-methoxyphenyl)-2-(4-methoxyphenyl)- is an organic compound that belongs to the class of ketones. This compound is characterized by the presence of methoxy groups attached to the phenyl rings, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanone, 3,3-dimethoxy-1-(2-methoxyphenyl)-2-(4-methoxyphenyl)- typically involves the reaction of appropriate starting materials under controlled conditions. One possible route could be the Friedel-Crafts acylation of methoxy-substituted benzene derivatives with a suitable acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Propanone, 3,3-dimethoxy-1-(2-methoxyphenyl)-2-(4-methoxyphenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-Propanone, 3,3-dimethoxy-1-(2-methoxyphenyl)-2-(4-methoxyphenyl)- may have various applications in scientific research, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or metabolic pathways.

    Medicine: Investigating its pharmacological properties or potential therapeutic uses.

    Industry: Utilization in the production of fine chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-Propanone, 3,3-dimethoxy-1-phenyl-2-(4-methoxyphenyl)-
  • 1-Propanone, 3,3-dimethoxy-1-(2-methoxyphenyl)-2-phenyl-

Uniqueness

The presence of multiple methoxy groups in 1-Propanone, 3,3-dimethoxy-1-(2-methoxyphenyl)-2-(4-methoxyphenyl)- can significantly influence its chemical reactivity and physical properties, making it unique compared to other similar compounds.

Properties

CAS No.

156869-47-5

Molecular Formula

C19H22O5

Molecular Weight

330.4 g/mol

IUPAC Name

3,3-dimethoxy-1-(2-methoxyphenyl)-2-(4-methoxyphenyl)propan-1-one

InChI

InChI=1S/C19H22O5/c1-21-14-11-9-13(10-12-14)17(19(23-3)24-4)18(20)15-7-5-6-8-16(15)22-2/h5-12,17,19H,1-4H3

InChI Key

MLAXTDFSIRAHCW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C(OC)OC)C(=O)C2=CC=CC=C2OC

Origin of Product

United States

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